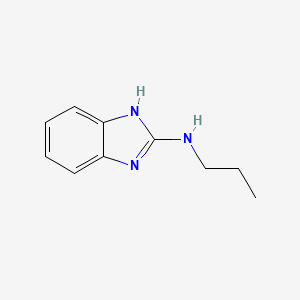

N-propyl-1H-benzimidazol-2-amine

Description

Significance of the Benzimidazole (B57391) Core in Heterocyclic Chemistry

The benzimidazole scaffold, a fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone in the field of heterocyclic chemistry. nih.govresearchgate.net This structural motif is considered a "privileged structure" due to its recurrent presence in a multitude of biologically active compounds. nih.gov Its unique chemical architecture, featuring both acidic and basic properties, allows for a wide range of chemical modifications, making it a versatile building block in medicinal chemistry. The ability of the benzimidazole nucleus to interact with various biological macromolecules has led to its incorporation into a diverse array of therapeutic agents. wisdomlib.orgisca.me

The significance of the benzimidazole core is underscored by its presence in numerous commercially successful drugs with activities spanning antiulcer, antihypertensive, analgesic, antiviral, antifungal, and anticancer applications. researchgate.net This broad spectrum of activity is a direct result of the ability to strategically modify the substituents around the benzimidazole ring system, thereby fine-tuning the compound's pharmacological profile. nih.gov

Historical Context and Evolution of N-Substituted Benzimidazoles in Academic Inquiry

The investigation into benzimidazole and its derivatives dates back to the mid-20th century. Initial interest was sparked by the structural similarity of benzimidazole to naturally occurring purines, suggesting potential biological activity. A pivotal moment in the history of benzimidazole research was the discovery that N-ribosyldimethylbenzimidazole is a fundamental component of vitamin B12, acting as an axial ligand to the cobalt atom. This finding solidified the biological relevance of the benzimidazole nucleus and spurred further exploration into its synthetic derivatives. researchgate.net

The development of N-substituted benzimidazoles marked a significant evolution in this field of study. Researchers quickly recognized that the introduction of various substituents at the nitrogen atoms of the benzimidazole ring could profoundly influence the compound's physicochemical properties and biological activity. This led to the synthesis of a vast library of N-substituted derivatives, each with the potential for unique therapeutic applications. The systematic exploration of these substitutions has been a key driver of innovation in the development of new benzimidazole-based drugs. ingentaconnect.com

Overview of Research Trajectories for N-propyl-1H-benzimidazol-2-amine and Related Analogues

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on its structural analogues. The primary areas of investigation for N-substituted 2-aminobenzimidazoles include their potential as antimicrobial and anticancer agents.

Antimicrobial Research:

A significant body of research focuses on the antimicrobial properties of N-substituted benzimidazole derivatives. Studies have shown that the introduction of alkyl and other substituents at the N-1 position can lead to compounds with potent activity against various bacterial and fungal strains. For instance, some N-substituted benzimidazoles have demonstrated significant activity against Bacillus thuringiensis and Candida albicans. nih.gov The mechanism of action is often attributed to the inhibition of essential cellular processes in microorganisms. The structural similarity of the benzimidazole core to purines allows these compounds to interfere with the synthesis of nucleic acids and proteins in bacteria. nih.gov

The following table summarizes the antimicrobial activity of some N-substituted benzimidazole analogues, providing an indication of the potential research direction for this compound.

| Compound Type | Test Organism | Activity | Reference |

| N-substituted benzimidazole derivatives | Bacillus thuringiensis | Potent | nih.gov |

| N-substituted benzimidazole derivatives | Candida albicans | Potent | nih.gov |

| N-substituted benzimidazole derivatives | Escherichia coli | Moderate | nih.gov |

Anticancer Research:

Another prominent research trajectory for N-substituted benzimidazoles is in the field of oncology. The benzimidazole scaffold has been identified as a key pharmacophore in the development of novel anticancer agents. researchgate.net Derivatives of 2-aminobenzimidazole (B67599) have been shown to exhibit antiproliferative activity against various cancer cell lines. For example, certain N-substituted benzimidazole-derived Schiff bases have displayed strong antiproliferative activity against acute myeloid leukemia (HL-60) cell lines. nih.gov The mechanism of action for the anticancer effects of these compounds is often linked to their ability to interact with DNA and inhibit key enzymes involved in cell proliferation. researchgate.net

Research into related compounds suggests that the nature of the substituent at the N-1 position, such as the n-propyl group in this compound, can significantly influence the compound's anticancer potency. The table below presents data on the antiproliferative activity of a related N-substituted benzimidazole derivative.

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-N,N-diethylamino-2-hydroxy-substituted derivative bearing a phenyl ring at the N atom on the benzimidazole nuclei | Acute Myeloid Leukemia (HL-60) | 1.1–4.4 | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

N-propyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEPRPJYIUANQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78508-36-8 | |

| Record name | N-propyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Propyl 1h Benzimidazol 2 Amine and Its Analogues

Classical Approaches to Benzimidazole-2-amine Scaffold Construction

The formation of the benzimidazole (B57391) ring is a cornerstone of heterocyclic chemistry, with several classical methods having been established for over a century. These reactions typically involve the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon electrophile.

Phillips-Ladenburg Reaction for N-propyl-1H-benzimidazol-2-amine Precursors

The Phillips-Ladenburg reaction is a classic method for synthesizing benzimidazoles through the condensation of o-phenylenediamines with carboxylic acids, often in the presence of a dilute mineral acid like hydrochloric acid. wikipedia.orgsemanticscholar.orgadichemistry.com The mechanism proceeds via the initial acylation of one of the amino groups of the o-phenylenediamine, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the imidazole (B134444) ring. adichemistry.com

To apply this method to precursors for this compound, one would theoretically start with N-propyl-benzene-1,2-diamine. This precursor would then be reacted with a carboxylic acid or its derivative. However, to achieve the 2-amino substitution, a synthon like cyanamide (B42294) or a related one-carbon equivalent would be necessary instead of a simple carboxylic acid. While effective for many 2-substituted benzimidazoles, the Phillips reaction can require harsh conditions, such as heating in sealed tubes at temperatures up to 180°C, particularly for less reactive aromatic acids. adichemistry.comcolab.ws The traditional version of this reaction is often limited by high temperatures (250–300 °C) and can result in low yields. semanticscholar.orgrsc.org

Weidenhagen Reaction and Related Cyclocondensation Strategies

The Weidenhagen reaction traditionally involves the condensation of an o-phenylenediamine with an aldehyde or ketone to form a 2-substituted or 2,2-disubstituted-2,3-dihydro-1H-benzimidazole, which is then oxidized to the corresponding benzimidazole. semanticscholar.org While aldehydes are used more extensively than ketones in the Weidenhagen method, this approach is more commonly applied for 2-alkyl or 2-aryl benzimidazoles rather than 2-amino benzimidazoles. rsc.org

A more direct and highly relevant cyclocondensation strategy for constructing the 1H-benzimidazol-2-amine scaffold involves reacting o-phenylenediamine with cyanogen (B1215507) bromide (BrCN). This reaction provides a straightforward and efficient route to the desired 2-aminobenzimidazole (B67599) core, which serves as the immediate precursor for subsequent N-propylation. Other related one-carbon synthons for this cyclocondensation include calcium cyanamide and thiourea (B124793), the latter yielding a 2-mercaptobenzimidazole (B194830) that can be converted to the 2-amino derivative.

Ring Closure Reactions for 1H-Benzimidazol-2-amine Derivatives

Beyond the Phillips and Weidenhagen reactions, a variety of other ring-closure strategies exist for forming the 1H-benzimidazol-2-amine core. These methods often provide alternative pathways that can be more efficient or proceed under milder conditions.

One significant approach involves the rearrangement of other heterocyclic systems, such as the acid-catalyzed transformation of quinoxalinone derivatives into 2-heteroaryl-substituted benzimidazoles. semanticscholar.org Another important class of reactions is oxidative cyclizations. For instance, an Oxone-mediated tandem transformation can convert 2-aminobenzylamines into 2-substituted benzimidazoles at room temperature in the presence of aldehydes. organic-chemistry.org Furthermore, the reaction of o-phenylenediamine with reagents like urea (B33335) or thiourea can lead to the formation of benzimidazol-2-one (B1210169) or benzimidazole-2-thione, respectively. These intermediates can then be chemically converted into the 1H-benzimidazol-2-amine scaffold. Intramolecular cyclization of suitably substituted precursors, such as o-amino-N-aryl-N-hydroxyamidines, also provides a pathway to the benzimidazole ring system. researchgate.net

Table 1: Overview of Classical Benzimidazole-2-amine Synthesis Strategies

| Reaction Name | Reactants | Key Reagent for 2-Amino Group | General Conditions | Reference |

|---|---|---|---|---|

| Phillips-Ladenburg Reaction | o-Phenylenediamine + Carboxylic Acid | Cyanamide (in place of acid) | High Temperature, Acid Catalyst | semanticscholar.org, adichemistry.com |

| Weidenhagen-type Condensation | o-Phenylenediamine | Cyanogen Bromide (BrCN) | Base, various solvents | researchgate.net |

| Urea/Thiourea Cyclization | o-Phenylenediamine | Urea or Thiourea | High Temperature (Melt) | |

| Oxidative Cyclization | 2-Aminobenzylamine + Aldehyde | Oxone | Room Temperature | organic-chemistry.org |

Advanced Synthetic Strategies for N-propylation and Functionalization

Once the 1H-benzimidazol-2-amine scaffold is obtained, the introduction of the propyl group at the N1 position is the final key step. Modern synthetic methods offer efficient and selective ways to achieve this functionalization.

N-Alkylation and Reductive Amination Protocols for this compound

Direct N-alkylation is a common and straightforward method for synthesizing this compound. This reaction involves treating 1H-benzimidazol-2-amine with a propylating agent, such as propyl bromide or propyl iodide, in the presence of a base. researchgate.netresearchgate.net Common bases include potassium hydroxide (B78521) or potassium carbonate, and the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. researchgate.netnih.gov To improve reaction efficiency, a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be employed. researchgate.net A challenge with this method is controlling the regioselectivity, as alkylation can potentially occur at both the N1 and the exocyclic amino group, and dialkylation is also possible.

Reductive amination offers an alternative and often milder route to this compound. mdpi.com This two-step, one-pot process begins with the condensation of 1H-benzimidazol-2-amine with propionaldehyde (B47417) (propanal) to form an intermediate N-propylidene-1H-benzimidazol-2-amine (a Schiff base). This imine is then reduced in situ to the desired secondary amine. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or, for greater selectivity and milder conditions, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org This method avoids the use of alkyl halides and can offer better control over mono-alkylation.

A more complex but powerful one-pot strategy involves the reductive cyclization of an o-nitroarylamine. researchgate.net In this approach, a precursor like N-(4-nitro-2-(propylamino)phenyl)acetamide could undergo reduction of the nitro group (e.g., using sodium dithionite) followed by spontaneous intramolecular cyclization to form the N-propylated benzimidazole ring directly. researchgate.net

Table 2: Comparison of N-Propylation Methods

| Method | Reactants | Key Reagent | Advantages | Potential Issues | Reference |

|---|---|---|---|---|---|

| N-Alkylation | 1H-Benzimidazol-2-amine + Propyl Bromide | Base (e.g., KOH, K₂CO₃) | Straightforward, common reagents | Lack of selectivity, potential for over-alkylation | researchgate.net, google.com |

| Reductive Amination | 1H-Benzimidazol-2-amine + Propionaldehyde | Reducing Agent (e.g., NaBH₄) | Mild conditions, good selectivity for mono-alkylation | Requires aldehyde reactant | organic-chemistry.org, mdpi.com |

| Reductive Cyclization | Substituted o-nitroaniline | Reducing Agent (e.g., Na₂S₂O₄) | One-pot formation of functionalized ring | Requires multi-step precursor synthesis | researchgate.net |

Microwave-Assisted Synthesis of N-propylated Benzimidazoles

The application of microwave irradiation has emerged as a significant advancement in organic synthesis, often leading to dramatically reduced reaction times, cleaner reactions, and improved yields. researchgate.netdergipark.org.tr These benefits are applicable to both the formation of the benzimidazole core and its subsequent N-propylation.

Microwave-assisted synthesis can be effectively used in the classical condensation reactions. For example, the reaction between o-phenylenediamine and carboxylic acids or aldehydes can be completed in minutes under microwave irradiation, compared to several hours required for conventional heating. dergipark.org.trmdpi.comorganic-chemistry.org This rapid, high-energy input facilitates the cyclodehydration step needed to form the imidazole ring. rsc.org Similarly, the N-alkylation of 1H-benzimidazol-2-amine with propyl halides can be accelerated using microwave energy, providing the final this compound product efficiently. nih.gov This technique represents a green chemistry approach by reducing energy consumption and often minimizing the need for harsh catalysts or solvents. organic-chemistry.org

Derivatization at the Benzimidazole C-2 and N-1 Positions

The biological activity and material properties of benzimidazole derivatives can be finely tuned by introducing various substituents at the C-2 and N-1 positions of the heterocyclic ring. nih.gov Research has shown that modifications at these sites are crucial for modulating the pharmacological and physicochemical characteristics of the resulting molecules. nih.govnih.gov

A common strategy for the synthesis of N-1 substituted benzimidazoles involves the direct N-alkylation of a pre-formed benzimidazole ring. For instance, 2-substituted benzimidazole derivatives can be alkylated at the nitrogen atom using alkyl halides, such as propyl bromide, in the presence of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate and a base. researchgate.netresearchgate.net This method provides a straightforward route to N-alkylated benzimidazoles. Another approach involves the reaction of 1H-benzo[d]imidazol-2-amine with benzyl (B1604629) halides to introduce a substituent at the N-1 position. connectjournals.com

Functionalization at the C-2 position often begins with a suitable precursor that can be subsequently modified. One such method involves the synthesis of N-((1H-benzimidazol-2-yl)methyl)thiazol-2-amine, where a thiazole-containing group is attached to the C-2 position via a methylene (B1212753) bridge. nih.gov This is achieved by reacting 2-(bromomethyl)-1H-benzimidazole with 2-aminothiazole. nih.gov Further derivatization can be carried out on the newly introduced group. For example, the synthesis of phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates involves the reaction of 1-benzyl-1H-benzo[d]imidazol-2-amines with phenylchloroformate, targeting the amino group at the C-2 position. connectjournals.com

The following table summarizes various synthetic approaches for the derivatization at the C-2 and N-1 positions of the benzimidazole core, leading to a range of analogues.

| Starting Material | Reagents and Conditions | Position of Derivatization | Resulting Compound Type | Reference |

| 2-Substituted benzimidazoles | C3-C10 alkyl bromides, tetrabutylammonium hydrogen sulfate, 30% aq. KOH | N-1 | N-alkyl-2-substituted benzimidazoles | researchgate.netresearchgate.net |

| 1H-Benzo[d]imidazol-2-amine | Benzyl halides | N-1 | 1-Benzyl-1H-benzo[d]imidazol-2-amines | connectjournals.com |

| 2-(Bromomethyl)-1H-benzimidazole | 2-Aminothiazole, KI, KOH, ethanol (B145695), reflux | C-2 | N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine | nih.gov |

| 1-Benzyl-1H-benzo[d]imidazol-2-amines | Phenylchloroformate, ethanol, KOH, KI, 80°C | C-2 (amino group) | Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates | connectjournals.com |

| 2-(Substituted phenyl)-1H-benzimidazole | Dimethyl carbonate, reflux; or Ethyl bromide, ice bath; or C3-C7 bromide, room temp. | N-1 | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | nih.gov |

| 1,3-Dihydro-2H-1,3-benzimidazole-2-thione | 4-Fluorobenzaldehyde, DMSO, K2CO3, reflux | C-2 (via sulfanyl (B85325) linkage) | 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to reduce the environmental impact of chemical processes. organic-chemistry.org These principles focus on the use of less hazardous chemicals, safer solvents, and more energy-efficient methods. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govscispace.comjocpr.com The synthesis of benzimidazoles via microwave irradiation can be performed under solvent-free conditions, further enhancing its green credentials. umich.edumdpi.com For instance, the condensation of o-phenylenediamines with aldehydes can be efficiently carried out under microwave irradiation without the need for a solvent. mdpi.com

The use of environmentally benign and recyclable catalysts is another cornerstone of green chemistry. In benzimidazole synthesis, various green catalysts have been explored. For example, the condensation of o-phenylenediamine with aldehydes can be catalyzed by erbium triflate (Er(OTf)3) under solvent-free microwave conditions, offering high selectivity and yield in a short reaction time. mdpi.com Other green catalysts reported for benzimidazole synthesis include zeolite and montmorillonite (B579905) K-10, which can be used in solvent-free or solid-state reactions. nih.govnih.gov

Solvent selection is also a critical aspect of green synthesis. The use of water or polyethylene (B3416737) glycol (PEG) as a reaction medium is preferred over volatile organic compounds (VOCs). researchgate.net For example, the N-alkylation of 2-chloromethyl benzimidazoles has been successfully carried out using green solvents like ethanol and PEG-600. researchgate.net

The following table highlights several green chemistry approaches applicable to the synthesis of benzimidazole derivatives, including this compound.

| Green Chemistry Approach | Method/Catalyst | Advantages | Applicable Reaction | Reference |

| Microwave-Assisted Synthesis | Solvent-free, grinding method | Reduced reaction times, higher yields, operational simplicity | Condensation of o-phenylenediamine with aldehydes/acids | nih.govumich.edu |

| Microwave-Assisted Synthesis | Er(OTf)3 catalyst, solvent-free | Fast, cheap, high selectivity and yield | Synthesis of 1,2-disubstituted benzimidazoles | mdpi.com |

| Green Catalyst | Zeolite | Efficient catalyst under microwave irradiation | Reaction of 1,2-diaminobenzene with arylcarboxylic acids | scispace.com |

| Green Solvents | Ethanol, PEG-600 | Reduced use of hazardous solvents | N-alkylation of 2-chloromethyl benzimidazoles | researchgate.net |

| Solvent-Free Synthesis | Grinding and heating | High atom economy, no catalyst required for some reactions | Condensation of o-phenylenediamine with organic acids/aldehydes | umich.edu |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly, aligning with the broader goals of modern chemical research and industry.

Advanced Spectroscopic and Crystallographic Characterization of N Propyl 1h Benzimidazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei.

The proton NMR (¹H NMR) spectrum provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In N-propyl-1H-benzimidazol-2-amine and its derivatives, the chemical shifts (δ) and coupling patterns of the protons are characteristic of their specific locations within the molecule.

A systematic study of the ¹H NMR spectra of various benzimidazole (B57391) derivatives reveals distinct patterns. researchgate.net For instance, in many pyrido[1,2-a]benzimidazoles, the proton at the H1 position of the pyridine (B92270) ring typically appears at the lowest field due to the electron-withdrawing effect of the adjacent nitrogen atom. researchgate.net Conversely, the H2 proton signal is often found in the most upfield region of the spectrum. researchgate.net

The analysis of ¹H NMR spectra for a series of substituted benzimidazoles, recorded in solvents like CDCl3, shows characteristic signals for the propyl group and the aromatic protons of the benzimidazole core. ias.ac.in The propyl group typically exhibits a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the nitrogen atom. The aromatic protons on the benzimidazole ring usually appear as multiplets in the downfield region of the spectrum. The position and multiplicity of these signals can be influenced by substituents on the benzimidazole ring. ias.ac.in

Interactive Data Table: ¹H NMR Spectral Data for Selected Benzimidazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-Ethyl-1H-benzimidazole | CDCl₃ | 10.3 (brs, 1H, NH), 7.58-7.55 (m, 2H, ArH), 7.26-7.20 (m, 2H, ArH), 2.99 (q, J = 7.6 Hz, 2H, CH₂), 1.47 (t, J = 7.6 Hz, 3H, CH₃) |

| 2-Isopropyl-1H-benzimidazole | CDCl₃ | 9.97 (brs, 1H, NH), 7.58-7.56 (m, 2H, ArH), 7.23-7.16 (m, 2H, ArH), 3.30-3.22 (m, 1H, CH), 1.49 (t, 6H, CH₃) |

| 5-Methyl-2-propyl-1H-benzimidazole | CDCl₃ | 11.26 (brs, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.34 (s, 1H, ArH), 7.06 (d, J = 8.4 Hz, 1H, ArH), 2.99 (q, J = 7.6 Hz, 2H, CH₂), 2.43 (s, 3H, CH₃), 1.42 (t, J = 7.6 Hz, 3H, CH₃) |

| 6-Chloro-2-ethyl-1H-benzimidazole | CDCl₃ | 12.47 (brs, 1H, NH), 7.62 (s, 1H, ArH), 7.51 (d, J = 8.2 Hz, 1H, ArH), 7.18 (d, J = 8.2 Hz, 1H, ArH), 2.91 (q, J = 7.6 Hz, 2H, CH₂), 1.37 (t, J = 7.6 Hz, 3H, CH₃) |

Data sourced from supplementary information of a research article. ias.ac.in

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicative of its electronic environment.

For this compound and its analogs, the ¹³C NMR spectrum confirms the presence of all carbon atoms and aids in their assignment. The carbon atoms of the propyl group appear in the upfield region, while the aromatic and imine carbons of the benzimidazole ring resonate at lower fields. For example, in 2-ethyl-1H-benzimidazole, the carbon signals appear at δ 156.8, 138.7, 122.1, 114.6, 22.9, and 12.4. ias.ac.in The signals at δ 22.9 and 12.4 correspond to the ethyl group carbons, while the others are attributed to the benzimidazole core. ias.ac.in The study of various benzimidazole derivatives has shown that the chemical shifts of the carbon atoms are sensitive to the nature and position of substituents, providing valuable structural information. ias.ac.innih.gov

Interactive Data Table: ¹³C NMR Spectral Data for Selected Benzimidazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-Ethyl-1H-benzimidazole | CDCl₃ | 156.8, 138.7, 122.1, 114.6, 22.9, 12.4 |

| 2-Isopropyl-1H-benzimidazole | CDCl₃ | 160.8, 138.9, 122.1, 115.4, 30.3, 22.1 |

| 5-Methyl-2-propyl-1H-benzimidazole | CDCl₃ | 155.1, 137.4, 135.9, 130.8, 113.3, 113.0, 122.5, 21.6, 20.4, 11.4 |

| 6-Chloro-2-ethyl-1H-benzimidazole | CDCl₃ | 158.3, 126.1, 121.8, 119.6, 117.7, 112.4, 111.2, 22.3, 12.7 |

Data sourced from supplementary information of a research article. ias.ac.in

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com In the COSY spectrum of a molecule like this compound, cross-peaks would be observed between the signals of adjacent protons in the propyl chain (e.g., between the CH₂ and CH₃ protons) and between neighboring aromatic protons on the benzimidazole ring. researchgate.netresearchgate.net This helps to piece together the fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu Each cross-peak in an HSQC spectrum indicates a direct one-bond connection between a specific proton and a carbon atom. youtube.com This technique is invaluable for unambiguously assigning the carbon signals based on the already assigned proton spectrum. wikipedia.org For this compound, HSQC would show correlations between the protons of the propyl group and their corresponding carbon atoms, as well as between the aromatic protons and their directly attached carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

The IR and Raman spectra of this compound exhibit distinct bands corresponding to the vibrations of its various functional groups.

N-H Vibrations : The N-H stretching vibration of the amine and imidazole (B134444) groups typically appears as a broad band in the region of 3100-3500 cm⁻¹ in the IR spectrum.

C-H Vibrations : The stretching vibrations of the aliphatic C-H bonds in the propyl group are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. mdpi.com

C=N and C=C Vibrations : The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the benzene (B151609) ring usually give rise to strong absorptions in the 1450-1650 cm⁻¹ region of both IR and Raman spectra. nih.gov

C-N Vibrations : The C-N stretching vibrations are generally found in the 1250-1350 cm⁻¹ range.

Computational studies, often employing Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimentally observed bands. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com While this compound itself is not chiral, VCD can be a powerful tool for studying its interactions within chiral supramolecular assemblies.

When an achiral molecule like this compound is incorporated into a chiral environment, such as a host-guest complex or a self-assembled gel, it can exhibit induced VCD signals. nih.govresearchgate.net This phenomenon arises from the transfer of chirality from the supramolecular structure to the guest molecule. The analysis of these induced VCD spectra can provide detailed information about the conformation and orientation of the this compound molecule within the chiral assembly. whiterose.ac.uk

The application of VCD to supramolecular systems is a growing field of research, offering unique insights into the mechanisms of chirality transfer and amplification at the molecular level. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (Molecular Formula: C₁₀H₁₃N₃), high-resolution mass spectrometry (HRMS) confirms its monoisotopic mass of 175.11095 Da. uni.lu

In techniques like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), the molecule is first ionized, typically by protonation to form the [M+H]⁺ ion (m/z 176.11823), and then subjected to collision-induced dissociation (CID). uni.lunih.gov The resulting fragmentation provides a structural fingerprint. While specific experimental fragmentation data for this compound is not detailed in the reviewed literature, characteristic fragmentation pathways can be inferred based on its structure and studies of similar compounds. nih.govresearchgate.net

Key fragmentation patterns would likely involve the cleavage of the N-propyl group. Common pathways include:

Loss of a propyl radical (•C₃H₇): This would result in a stable benzimidazolium-type fragment ion.

Loss of propene (C₃H₆): A common fragmentation for propylamines, proceeding through a rearrangement, to leave a protonated 2-aminobenzimidazole (B67599) fragment.

α-cleavage: Fission of the C-C bond adjacent to the amine nitrogen is a characteristic fragmentation pathway. nih.gov

The analysis of these fragments allows for the unambiguous confirmation of the different structural units within the molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, further aid in its identification. uni.lu

| Adduct Type | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 176.11823 | 135.9 |

| [M+Na]⁺ | 198.10017 | 145.1 |

| [M-H]⁻ | 174.10367 | 136.8 |

| [M+K]⁺ | 214.07411 | 140.8 |

Data sourced from PubChem predictions. uni.lu

X-ray Diffraction and Crystal Structure Analysis of this compound and its Complexes

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While the specific crystal structure of this compound is not publicly documented, extensive studies on closely related benzimidazole derivatives provide a clear framework for understanding its solid-state characteristics. researchgate.netresearchgate.net

The conformation of a molecule describes the spatial arrangement of its atoms. For this compound, this involves the orientation of the propyl group relative to the benzimidazole ring.

Benzimidazole Core: The benzimidazole ring system itself is characteristically planar or nearly planar. researchgate.netnih.gov

Propyl Group Conformation: Studies on related structures, such as 2-propyl-1H-benzimidazole, reveal that the alkyl substituent can adopt various conformations. researchgate.net In one study, the asymmetric unit of the crystal contained four independent molecules, each differing in the conformation of the 2-propyl group. researchgate.net Similarly, for 1-prop-2-ynyl-1H-benzimidazol-2-amine, the propargyl group is not coplanar with the benzimidazole ring, exhibiting a significant dihedral angle of 60.36°. nih.gov This flexibility suggests that the propyl group in this compound is not sterically locked into a single position and its conformation may be influenced by crystal packing forces.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For benzimidazole derivatives, hydrogen bonding and π-π stacking are the dominant forces. researchgate.netmdpi.com

Hydrogen Bonding: The N-H groups of the imidazole ring and the primary amine are excellent hydrogen bond donors, while the pyridine-type nitrogen atom (N=C) is a strong acceptor. The most prevalent interaction is the formation of robust N-H···N hydrogen bonds, which often link molecules into infinite chains or centrosymmetric dimers. nih.govmdpi.comresearchgate.net These primary motifs can be further connected by other hydrogen bonds, creating extensive three-dimensional networks. nih.gov

π-π Stacking: The aromatic benzimidazole rings frequently engage in π-π stacking interactions, where the planes of adjacent rings align. These interactions, with centroid-centroid distances typically between 3.5 and 3.7 Å, are crucial for stabilizing the layered or columnar structures often observed in these crystals. nih.govnih.gov

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular contacts. In analyses of similar benzimidazole structures, H···H contacts account for the largest portion of the crystal packing (over 50%), indicative of the importance of van der Waals forces. nih.govmdpi.com Significant contributions also come from C···H/H···C (around 18-29%) and N···H/H···N (around 6-15%) contacts, underscoring the roles of C-H···π and hydrogen bonding interactions, respectively. nih.govmdpi.com

| Interaction Type | Typical Contribution | Description |

| H···H | ~55-58% | Van der Waals forces, most frequent contact. nih.govmdpi.com |

| C···H/H···C | ~18-29% | Often indicates C-H···π interactions. nih.govmdpi.com |

| N···H/H···N | ~6-15% | Represents classical hydrogen bonds. nih.govmdpi.com |

| O···H/H···O | ~8-10% | Present in hydrated or substituted structures. nih.govmdpi.com |

Contribution percentages are illustrative, based on Hirshfeld analyses of related benzimidazole structures. nih.govmdpi.com

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Benzimidazole derivatives are known to exhibit polymorphism, often driven by changes in temperature or crystallization conditions. researchgate.netresearchgate.net

A detailed study on the closely related 2-propyl-1H-benzimidazole revealed temperature-induced polymorphism. researchgate.net An irreversible phase transition was observed upon heating at 384 K, transforming the initial ordered structure (Form I) into a new high-temperature polymorph (Form IIHT). This transformation involved significant changes in both crystal packing and the conformation of the propyl group. Upon cooling, Form IIHT underwent further reversible phase transitions to different forms at 361 K and 181 K. The study introduced the term 'conformational phases' to describe crystal forms that share nearly identical packing but differ in molecular conformation. researchgate.net Given these findings, it is highly probable that this compound could also exhibit polymorphism, with different solid forms accessible under various thermodynamic or kinetic conditions.

| Compound | Polymorph | Space Group | Key Transition |

| 2-propyl-1H-benzimidazole | Form I | P2₁2₁2₁ | Irreversible, T = 384 K |

| 2-propyl-1H-benzimidazole | Form IIHT | Pcam | Reversible, T = 361 K |

Data from a polymorphism study on 2-propyl-1H-benzimidazole. researchgate.net

Computational and Theoretical Investigations of N Propyl 1h Benzimidazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of N-propyl-1H-benzimidazol-2-amine. These methods allow for the detailed analysis of its electronic and geometric characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or higher, are employed to optimize the molecular geometry and determine the most stable conformation. nih.govresearchgate.net The optimization process involves finding the minimum energy structure of the molecule, which corresponds to its most likely geometry. nih.gov For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the benzimidazole core and the N-propyl substituent. Studies on similar N-substituted benzimidazoles have shown that the substituent can influence the planarity and electronic distribution of the benzimidazole ring system. nih.gov For instance, in N-butyl-1H-benzimidazole, DFT calculations revealed the bond lengths and angles, showing good agreement with experimental data. nih.gov

| Parameter | Description | Typical Method |

| Geometry Optimization | Calculation of the lowest energy conformation of the molecule. | DFT/B3LYP/6-31G** nih.govresearchgate.net |

| Electronic Structure | Determination of the distribution of electrons within the molecule. | DFT nih.gov |

| Vibrational Frequencies | Prediction of the infrared and Raman spectra. | DFT/B3LYP nih.gov |

This table provides an overview of common parameters investigated using DFT for benzimidazole derivatives.

HOMO-LUMO Energy Levels and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comtandfonline.com For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed across the ring and its substituents. dergipark.org.tr Quantum chemical calculations can determine various reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), which provide further insights into the molecule's reactivity. irjweb.com

| Reactivity Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. irjweb.com |

| Global Softness (S) | 1/(2η) | Reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | Measures the electrophilic power of a molecule. nih.gov |

This interactive table outlines key reactivity descriptors derived from HOMO-LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of negative potential (typically colored in shades of red and yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are electron-poor and prone to nucleophilic attack. nih.gov In benzimidazole derivatives, the negative potential is often located around the nitrogen atoms of the imidazole (B134444) ring and any electronegative substituents, while the hydrogen atoms and the aromatic ring generally exhibit positive potential. nih.govresearchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

Ligand-Protein Interaction Prediction for this compound Derivatives

Molecular docking studies on benzimidazole derivatives have been extensively performed to predict their interactions with various biological targets, including enzymes and receptors involved in cancer, microbial infections, and other diseases. researchgate.netresearchgate.netnih.gov For instance, derivatives have been docked into the active sites of proteins like topoisomerase, protein kinases, and tubulin to elucidate their mechanism of action. researchgate.netnih.govsemanticscholar.org These studies help in identifying key amino acid residues that are crucial for binding. Although specific docking studies on this compound are not widely reported, it is plausible that this compound would exhibit similar binding modes to other 2-aminobenzimidazoles within the active sites of these proteins. The N-propyl group would likely occupy a hydrophobic pocket, while the aminobenzimidazole core could form hydrogen bonds and π-π stacking interactions. researchgate.net

Analysis of Binding Poses and Interaction Energies

The analysis of binding poses from molecular docking reveals the specific interactions between the ligand and the protein's active site. Common interactions observed for benzimidazole derivatives include hydrogen bonds between the N-H or C=N groups of the imidazole ring and polar amino acid residues, as well as hydrophobic interactions and π-π stacking between the benzimidazole ring and aromatic residues like tyrosine, phenylalanine, and tryptophan. semanticscholar.orgnih.gov The binding energy, calculated in kcal/mol, provides a quantitative measure of the binding affinity, with lower values indicating a more stable complex. nih.gov For example, docking studies of benzimidazole derivatives against Mycobacterium tuberculosis KasA protein have shown binding energies ranging from -7.17 to -7.36 kcal/mol, indicating strong binding. nih.gov

| Target Protein | PDB ID | Interacting Residues (Example) | Binding Energy (kcal/mol, Example) |

| Topoisomerase II | 1JIJ | Asp, Gly, Ser | - |

| DNA Gyrase Subunit B | 1KZN | Asp, Arg | - |

| Mtb KasA Protein | 6P9K | Glu199, Gly117, Glu120 | -7.36 nih.gov |

| Beta-tubulin | 1SA0 | THR A: 340, TYR A: 312 | -8.50 semanticscholar.org |

This interactive table summarizes examples of molecular docking studies on benzimidazole derivatives with various protein targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. najah.edu By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, interactions, and thermodynamic properties, offering a virtual microscope into the dynamic nature of chemical systems. najah.eduscispace.com These simulations are crucial for understanding how molecules like this compound behave in different environments and how they interact with potential biological targets. mdpi.com

The structural flexibility of this compound is largely dictated by the propyl group attached to the benzimidazole core. Theoretical studies on the closely related compound 2-propyl-1H-benzimidazole have revealed a complex conformational landscape. Energy calculations can map this landscape as a function of the torsion angles around the flexible bonds of the propyl chain.

Research has shown that this compound can exist in different crystalline forms, or polymorphs, which are induced by temperature changes. nih.gov An ordered form (Form I) undergoes an irreversible phase transition at 384 K to a new polymorph (Form IIHT). nih.gov This transformation involves significant changes in both the crystal packing and a key conformational shift in the propyl chain. nih.gov Upon cooling, Form II exhibits further reversible phase transitions. nih.gov These transitions between what are termed 'conformational phases' are distinguished by variations in the propyl chain's conformation while maintaining nearly identical crystal packing. nih.gov

The conformational potential energy surface (PES) calculated as a function of the key torsion angles (τ1 and τ2) helps classify these variations into distinct conformers, providing a theoretical basis for the observed experimental phenomena. nih.gov

Table 1: Polymorphic and Phase Transitions of 2-propyl-1H-benzimidazole

| Transition | From | To | Transition Temperature (K) | Type |

|---|---|---|---|---|

| Heating | Form I | Form IIHT | 384 | Irreversible |

| Cooling | Form IIHT | Form IIRT | 361 | Reversible |

| Cooling | Form IIRT | Form IILT | 181 | Reversible |

Data sourced from a study on the polymorphism of 2-propyl-1H-benzimidazole, which serves as a close structural analog. nih.gov

A primary application of MD simulations in drug discovery is to assess the stability and dynamics of a ligand when bound to its biological target, typically a protein. mdpi.comresearchgate.net For benzimidazole derivatives, which are known to interact with various enzymes and receptors, this process is critical for validating potential therapeutic candidates. scispace.comresearchgate.net

The typical computational workflow begins with molecular docking , a method used to predict the preferred orientation of a ligand within a protein's binding site. scispace.comnih.gov Docking algorithms generate numerous possible binding poses and use a scoring function to rank them, providing an initial model of the ligand-receptor complex. researchgate.netresearchgate.net

Following docking, the most promising poses are subjected to extensive MD simulations. najah.eduresearchgate.net The system, consisting of the ligand-protein complex, is immersed in a simulated physiological environment, including water molecules and ions, to mimic cellular conditions. najah.edu The simulation is run for a significant duration, often hundreds of nanoseconds, to observe the behavior of the complex over time. najah.eduresearchgate.net

Key analyses performed during and after the simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the simulation trajectory. A stable RMSD value indicates that the complex has reached equilibrium and is not undergoing major structural changes, suggesting a stable binding mode. najah.edu

Interaction Analysis: The simulation allows for a detailed examination of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues. researchgate.netnih.gov The persistence of these interactions throughout the simulation provides strong evidence for binding stability. najah.edu

Binding Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy of the ligand-receptor complex, offering a quantitative measure of binding affinity. najah.edu

Studies on various benzimidazole derivatives targeting enzymes like cyclooxygenase-2 (COX-2) and acetylcholinesterase have successfully used this combined docking and MD simulation approach to confirm stable binding within the active sites and to elucidate the specific amino acid interactions crucial for inhibition. najah.eduresearchgate.net

Chiroptical Properties and Supramolecular Chirality Theoretical Modeling

Chiroptical properties, such as circular dichroism (CD), arise from the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov While a single molecule of this compound is not chiral, chirality can emerge in larger, ordered systems through supramolecular assembly. nih.gov

Theoretical modeling is essential for understanding and predicting these emergent properties. Computational studies on related pyridine-benzimidazole derivatives demonstrate how non-covalent interactions, such as hydrogen bonds and metal-ligand coordination, can drive the self-assembly of molecules into hierarchically ordered, chiral aggregates. nih.govresearchgate.net

These computational investigations often involve a combination of methods:

Quantum Mechanical Calculations: These are used to predict the electronic transitions of the molecule, which are fundamental to its optical properties.

Chiroptical Spectra Simulation: Based on the structures obtained from MD, theoretical models can simulate chiroptical responses like the Cotton effect in CD spectra. nih.gov This allows for a direct comparison with experimental data and provides insights into the relationship between the supramolecular structure and its optical signature.

This theoretical approach has been used to show how co-assembly with chiral acids can enhance and control the chiroptical properties of benzimidazole-based systems, demonstrating that supramolecular chirality can be programmed and modulated. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of N Propyl 1h Benzimidazol 2 Amine Derivatives

Impact of N-Propyl Substitution on Biological Activities

The substitution at the N-1 position of the benzimidazole (B57391) core is a key determinant of the pharmacological profile of its derivatives. The introduction of an n-propyl group, in particular, has been shown to confer specific biological activities. Studies comparing different N-alkyl substitutions have demonstrated that the length and nature of the alkyl chain can significantly modulate the potency and spectrum of action.

For instance, research into 1,2-disubstituted 1H-benzimidazole derivatives has highlighted the efficacy of compounds bearing an n-propyl group against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the lipophilicity and conformational flexibility imparted by the n-propyl chain may facilitate better interaction with bacterial targets. nih.gov

In the realm of antifungal agents, a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides displayed noteworthy inhibitory effects against Aspergillus niger. biointerfaceresearch.com The presence of the N-propyl group in these structures was integral to their antifungal properties, with some derivatives showing potent activity against a range of bacterial and fungal strains. biointerfaceresearch.com

Furthermore, in the context of benzimidazole opioids, the nature of the substitution at the N-1 position is crucial for analgesic activity. While many potent compounds in this class feature a β-diethylaminoethyl group, the exploration of other alkyl substituents continues to be an area of interest for modulating activity and side effect profiles. scirp.org

The following table summarizes the biological activities observed in selected N-propyl substituted benzimidazole derivatives:

< Analyzed data from the search results to create the following table. >

| Compound Class | N-1 Substituent | Biological Activity | Reference |

|---|---|---|---|

| 1,2-disubstituted 1H-benzimidazoles | n-propyl | Potent against MRSA | nih.gov |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | n-propyl | Antifungal (A. niger), Antibacterial | biointerfaceresearch.com |

| Benzimidazole Opioids | n-propyloxy (on benzyl (B1604629) ring) | Analgesic | scirp.org |

Correlation Between Substituent Electronic and Steric Effects and In Vitro Efficacy

The in vitro efficacy of N-propyl-1H-benzimidazol-2-amine analogues is intricately linked to the electronic and steric properties of other substituents on the benzimidazole scaffold. These properties dictate how the molecule interacts with its biological target, influencing binding affinity and subsequent biological response.

Electronic Effects: The presence of electron-donating or electron-withdrawing groups can significantly alter the electron density of the benzimidazole ring system, affecting its ability to form hydrogen bonds and other non-covalent interactions. For example, in the nitazene (B13437292) subgroup of benzimidazole opioids, the most potent compounds are consistently found to possess a nitro group, a strong electron-withdrawing group, at the 5-position of the benzimidazole ring. scirp.org This highlights the critical role of electronic modifications in enhancing analgesic potency.

Steric Effects: The size and spatial arrangement of substituents (steric factors) also play a pivotal role. In the same class of benzimidazole opioids, substitutions at the 4-position of the 2-benzyl group influence analgesic potency in a clear steric-dependent manner. The observed order of potency is ethoxy > isopropyloxy > n-propyloxy > methoxy. scirp.org This trend suggests that the size and shape of the alkoxy substituent are finely tuned for optimal interaction with the opioid receptor.

Research on other benzimidazole derivatives further corroborates the importance of these effects. For instance, studies on anti-inflammatory benzimidazoles show that substitutions at the N1, C2, C5, and C6 positions greatly influence activity, with the nature (hydrophilic vs. lipophilic) and position of the substituent being key. nih.govnih.gov

The table below illustrates the influence of substituent effects on the activity of benzimidazole derivatives:

< Analyzed data from the search results to create the following table. >

| Compound Class | Substituent & Position | Effect | Observed Activity | Reference |

|---|---|---|---|---|

| Benzimidazole Opioids | Nitro group at C5 | Strong electron-withdrawing | Increased analgesic potency | scirp.org |

| Benzimidazole Opioids | Alkoxy group at C4 of benzyl | Steric and electronic | Potency order: ethoxy > isopropyloxy > n-propyloxy > methoxy | scirp.org |

| Anti-inflammatory Benzimidazoles | Various at N1, C2, C5, C6 | Electronic and steric | Modulated anti-inflammatory activity | nih.govnih.gov |

Scaffold Modifications and Their Influence on Selectivity and Potency

One such strategy involves the hybridization of the benzimidazole scaffold with other rings. For example, the expansion of the benzimidazole scaffold to create fused systems like benzimidazo[1,5-a]imidazole or benzimidazo[1,2-c]thiazole has been shown to generate potent antiproliferative agents with selectivity towards vascular endothelial growth factor receptor 2 (VEGFR2). rsc.org These larger, more complex scaffolds can occupy additional binding pockets in the target protein, leading to enhanced affinity and selectivity. rsc.org

In a different approach, the development of 1,2-disubstituted benzimidazole-5-carboxamide derivatives as Janus kinase (JAK) inhibitors demonstrated that specific substitutions at the N1 and C2 positions are crucial for achieving selectivity. nih.gov For instance, the introduction of a 2-aminoethyl group at the N1 position and a piperidin-4-yl group at the C2 position resulted in a compound with remarkable selectivity for JAK1 over other JAK isozymes. nih.gov Molecular docking studies revealed that these substituents act as probes that can differentiate the ATP-binding sites of different kinases, thereby conferring selectivity. nih.gov

The following table provides examples of scaffold modifications and their impact on selectivity and potency:

< Analyzed data from the search results to create the following table. >

| Original Scaffold | Modification | Target | Effect | Reference |

|---|---|---|---|---|

| Benzimidazole | Fusion with imidazole (B134444) or thiazole (B1198619) rings | VEGFR2 | Increased potency and selectivity | rsc.org |

| Benzimidazole | 1-(2-aminoethyl)-2-(piperidin-4-yl) substitution | JAK1 | Remarkable selectivity over JAK2, JAK3, Tyk2 | nih.gov |

QSAR Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijpsr.com For this compound analogues, QSAR studies can provide valuable insights into the key molecular descriptors that govern their efficacy and can guide the design of new, more potent derivatives.

A notable QSAR study was conducted on a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamides, which are analogues of the core structure of interest, as potent inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov In this study, a genetic algorithm was used to select the most relevant molecular descriptors, and a multiple linear regression (MLR) model was developed. nih.gov The resulting model demonstrated high statistical significance (R² = 0.935) and predictive ability, indicating that it could be effectively used to predict the PARP inhibitory activity of new molecules in this class. nih.gov

While QSAR studies on the exact this compound parent compound are not widely published, studies on broader classes of benzimidazoles have identified several key descriptors that consistently influence their biological activities. These often include:

Lipophilicity (logP): Affects membrane permeability and transport to the target site. nih.gov

Electronic Descriptors (e.g., dipole moment, atomic charges): Influence electrostatic interactions with the target. nih.gov

Steric/Topological Descriptors (e.g., surface area, molecular weight): Relate to the size and shape of the molecule and how it fits into a binding site. nih.govijpsr.com

The development of robust QSAR models for this compound analogues remains a promising avenue for accelerating the discovery of novel therapeutic agents by enabling the virtual screening and optimization of candidate compounds.

Mechanistic Elucidation of Biological Activities of N Propyl 1h Benzimidazol 2 Amine in Vitro Focus

In Vitro Antiproliferative and Cytotoxic Activity Studies

The potential of N-propyl-1H-benzimidazol-2-amine and its related analogues as anticancer agents has been a subject of significant research interest. In vitro studies using various human cancer cell lines have been instrumental in elucidating their antiproliferative and cytotoxic effects. These studies provide crucial insights into the compound's efficacy and selectivity against different types of cancer.

Evaluation against Cancer Cell Lines (e.g., HT-29, MDA-MB-231, A549, MCF-7)

Derivatives of the benzimidazole (B57391) scaffold have demonstrated notable antiproliferative activity against a panel of human cancer cell lines. For instance, various N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been evaluated for their effects on the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. nih.gov In one study, a series of these compounds exhibited a range of cytotoxic effects, with some derivatives showing a linear increase in anticancer activity corresponding to the length of the N-alkyl chain from one to five carbons. nih.gov Specifically, a derivative with a heptyl group at the N-1 position and a p-methoxy substituted phenyl ring at the C-2 position (compound 2g) was found to be the most effective against MDA-MB-231 cells, with a half-maximal inhibitory concentration (IC50) value of 16.38 μM. nih.gov Other derivatives also showed moderate to good activity against this cell line. nih.gov

The antiproliferative effects of 1H-benzimidazol-2-yl hydrazone derivatives have also been investigated against the MDA-MB-231 cell line. These compounds displayed time-dependent cytotoxicity, with IC50 values ranging from 40 to 60 μM after 48 hours of treatment, which decreased to 13 to 20 μM after 72 hours. nih.gov The presence of a methyl group at the 5(6)-position of the benzimidazole ring, combined with a trimethoxy-substituted phenyl ring, proved to be a particularly potent combination against this cell line. nih.govpreprints.org

The human lung carcinoma cell line, A549, and the human breast adenocarcinoma cell line, MCF-7, have also been frequently used to assess the anticancer potential of benzimidazole derivatives. Imidazothiazole-benzimidazole derivatives have shown cytotoxicity against A549 and MCF-7 cells. nih.gov In one study, a particular derivative exhibited an IC50 value of 1.09 µM against the A549 cell line. nih.gov Furthermore, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been evaluated against MCF-7 and MDA-MB-231 cells, among others. nih.gov One such derivative was most active against MCF-7 and MDA-MB-231 with IC50 values of 17.09 µM and 21.20 µM, respectively. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Cell Line | IC50 Value | Reference |

| N-heptyl-2-(p-methoxyphenyl)-1H-benzimidazole | MDA-MB-231 | 16.38 μM | nih.gov |

| 1H-benzimidazol-2-yl hydrazones | MDA-MB-231 | 13-20 μM (72h) | nih.gov |

| Imidazothiazole-benzimidazole derivative | A549 | 1.09 µM | nih.gov |

| N-substituted tetrabromo-1H-benzimidazole | MCF-7 | 17.09 µM | nih.gov |

| N-substituted tetrabromo-1H-benzimidazole | MDA-MB-231 | 21.20 µM | nih.gov |

This table is for illustrative purposes and includes data for various benzimidazole derivatives to highlight the general activity of the compound class.

Investigation of Cellular Targets and Pathways (e.g., Microtubule Inhibition, DNA Binding)

A significant body of evidence points towards the disruption of microtubule dynamics as a primary mechanism of action for the antiproliferative activity of many benzimidazole derivatives. Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. preprints.org Benzimidazoles can interfere with microtubule function by binding to tubulin, the protein subunit of microtubules. This interaction can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which can lead to cell cycle arrest and apoptosis. nih.gov

Several studies have shown that benzimidazole derivatives, particularly those with a colchicine-like moiety, can inhibit tubulin polymerization. nih.govnih.gov The binding of these compounds to the colchicine (B1669291) binding site on tubulin can prevent the conformational changes necessary for microtubule assembly. nih.gov For example, 1H-benzimidazol-2-yl hydrazones have been shown to retard the initial phase of tubulin polymerization, and molecular docking studies have confirmed their interaction with the colchicine binding site. nih.govnih.gov This inhibition of tubulin polymerization can lead to a blockage of mitosis. nih.govpreprints.org

In addition to microtubule inhibition, DNA binding has been identified as another potential mechanism through which benzimidazole derivatives exert their cytotoxic effects. The planar benzimidazole ring system is structurally similar to the purine (B94841) bases of DNA, allowing for potential intercalation or groove binding. nih.gov Computational modeling studies have suggested that some benzylvanillin and benzimidazole hybrid compounds can bind to the minor groove of DNA. plos.org This interaction can involve electrostatic hydrogen bonds and hydrophobic interactions with the DNA bases, potentially interfering with DNA replication and transcription, ultimately leading to cell death. plos.org

In Vitro Antimicrobial Spectrum Analysis

This compound and its congeners have been investigated for their efficacy against a wide range of pathogenic microorganisms, including bacteria and fungi. These in vitro studies are crucial for identifying the antimicrobial spectrum and potential therapeutic applications of these compounds.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

Benzimidazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The N-alkylation of the benzimidazole core has been shown to be a key factor in enhancing antibacterial potency. acs.org

In studies evaluating a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, several compounds exhibited potent activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). One particular derivative, with a heptyl chain at the N-1 position and a p-methoxy-substituted phenyl ring at C-2, displayed significant inhibition of S. aureus and MRSA with minimum inhibitory concentration (MIC) values of 4 μg/mL for both. nih.govacs.org Another study on 1H-benzimidazolecarboxamidines reported a compound with anti-MRSA activity equivalent to that of Vancomycin, with a MIC value of 0.78 μg/mL. nih.gov The ligand of a platinum(II) complex, (1H-benzimidazol-2-ylmethyl)-N-phenyl amine, was also found to be more toxic against S. aureus (MIC = 58 μg/mL) than the standard drug tetracycline. nih.gov

The activity of benzimidazole derivatives has also been assessed against Gram-negative bacteria such as Escherichia coli. While some derivatives show activity, Gram-negative bacteria are often more resistant due to their outer membrane, which can act as a barrier to drug penetration. However, certain 5-nitroimidazole/pyrrole hybrids have demonstrated activity against E. coli with MIC values in the range of 40–70 µM. nih.gov Norfloxacin, a fluoroquinolone antibiotic, has shown marked bactericidal effects on various strains of enterohaemorrhagic E. coli. nih.gov The development of novel benzimidazole derivatives continues to be a promising area for the discovery of new antibacterial agents. mdpi.com

Table 2: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC Value | Reference |

| N-heptyl-2-(p-methoxyphenyl)-1H-benzimidazole | Staphylococcus aureus | 4 μg/mL | nih.govacs.org |

| N-heptyl-2-(p-methoxyphenyl)-1H-benzimidazole | MRSA | 4 μg/mL | nih.govacs.org |

| 1H-benzimidazolecarboxamidine derivative | MRSA | 0.78 μg/mL | nih.gov |

| (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Staphylococcus aureus | 58 μg/mL | nih.gov |

| 5-nitroimidazole/pyrrole hybrids | Escherichia coli | 40-70 µM | nih.gov |

This table is for illustrative purposes and includes data for various benzimidazole derivatives to highlight the general activity of the compound class.

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

In addition to their antibacterial properties, benzimidazole derivatives have shown promise as antifungal agents. The mechanism of antifungal action for many azole compounds, including benzimidazoles, involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047). nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. nih.gov

Several studies have reported the in vitro antifungal activity of benzimidazole derivatives against clinically important fungal pathogens like Candida albicans and Aspergillus niger. A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed moderate activity against both C. albicans and A. niger, with MIC values of 64 μg/mL for several of the tested compounds. nih.govacs.org In another study, newly synthesized benzimidazole-thienopyrimidine hybrids also demonstrated antimicrobial properties against Candida albicans. mdpi.com Furthermore, certain oxime esters of imidazole-containing compounds have exhibited potent anti-Candida activity, with some derivatives being more effective than the commonly used antifungal drug fluconazole. nih.gov

Antiparasitic Activity (e.g., Antitrichinellosis, Antileishmanial)

The benzimidazole scaffold is a well-established pharmacophore in antiparasitic drug discovery. Several benzimidazole-based drugs are currently used to treat a variety of parasitic infections.

In vitro studies have demonstrated the potential of benzimidazole derivatives against protozoan parasites such as Leishmania species. A series of N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated for their activity against Leishmania mexicana promastigotes. nih.gov Several of these compounds exhibited significant antileishmanial activity in the micromolar range and showed lower cytotoxicity compared to the standard drugs miltefosine (B1683995) and amphotericin B. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of arginase, a key enzyme in the parasite's metabolism. nih.gov Imidazole-containing azine and benzoazine derivatives have also shown promising in vitro efficiency against Leishmania and Trypanosoma parasites, with their activity linked to the inhibition of Fe-superoxide dismutase. nih.gov

While specific in vitro data for this compound against Trichinella spiralis is limited in the reviewed literature, the broader class of benzimidazoles is known for its anthelmintic properties. Further research is needed to specifically evaluate the antitrichinellosis potential of this compound in vitro.

Enzyme Inhibition and Receptor Modulation

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse interactions with a range of biological targets. While specific experimental data on the enzyme inhibition and receptor modulation profile of this compound is not extensively detailed in publicly available literature, the activities of structurally related benzimidazole derivatives provide significant insights into its potential biological functions. The presence of the 2-amino group and the N-propyl substitution are key features that likely influence its interaction with various enzymatic systems.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. turkjps.org The inhibition of the VEGF signaling pathway is a well-established strategy in cancer therapy. mdpi.com Numerous studies have highlighted the potential of benzimidazole derivatives as inhibitors of VEGFR-2 kinase. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the signal transduction cascade that leads to endothelial cell proliferation, migration, and survival. nih.gov

For instance, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives were identified as potent inhibitors of VEGFR-2. mdpi.comnih.gov One compound from this series, with a dichlorophenyl substitution, exhibited an IC50 value of 0.03 µM against VEGFR-2 kinase. nih.gov Molecular docking studies of these derivatives suggested a common binding mode within the ATP-binding site of VEGFR-2. mdpi.com Another novel 2-aminobenzimidazole-based compound, Jzu 17, was found to inhibit VEGF-A-induced proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) and suppress the phosphorylation of VEGFR-2 and its downstream signaling molecules. nih.gov

While direct evidence for this compound is pending, the established activity of the 2-aminobenzimidazole (B67599) scaffold suggests that it may also exhibit inhibitory activity against VEGFR-2. The N-propyl group would influence the compound's lipophilicity and steric interactions within the ATP-binding pocket, which could modulate its inhibitory potency.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Structure | VEGFR-2 IC50 (µM) | Reference |

| N-(2-(3,4-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine | A quinoline (B57606) derivative with a dichlorophenyl benzimidazole moiety | 0.03 | nih.gov |

| Jzu 17 | A 2-aminobenzimidazole-based compound | Not specified in IC50, but shown to inhibit VEGFR-2 phosphorylation | nih.gov |

This table presents data for structurally related compounds to illustrate the potential activity of the benzimidazole scaffold, as specific data for this compound is not available.

Casein Kinase 1 Delta (CK1δ) Inhibition

Casein Kinase 1 Delta (CK1δ) is a serine/threonine kinase involved in various cellular processes, including cell cycle regulation, DNA repair, and circadian rhythms. mdpi.com Overexpression of CK1δ has been implicated in several pathologies, including cancer and neurodegenerative diseases, making it an attractive therapeutic target. mdpi.com

Several benzimidazole derivatives have been investigated as inhibitors of CK1δ. A study on 2-amidobenzimidazole derivatives, bearing different acyl moieties on the 2-amino group, identified compounds with CK1δ inhibitory activity in the low micromolar to nanomolar range. mdpi.com For example, a derivative with a 5-cyano substituent and a (1H-pyrazol-3-yl)-acetyl moiety on the 2-amino group showed a potent IC50 of 98.6 nM against CK1δ. mdpi.com These compounds are believed to act as ATP-competitive inhibitors. The general structure of 2-aminobenzimidazole is a key feature for this activity.

Given that this compound shares the core 2-aminobenzimidazole structure, it is plausible that it could interact with the ATP-binding site of CK1δ. The N-propyl group at the 1-position would project into a different region of the binding site compared to substitutions at the 2-amino position, and its influence on inhibitory activity would need to be experimentally determined.

Table 2: In Vitro CK1δ Inhibitory Activity of a Selected Benzimidazole Derivative

| Compound | Structure | CK1δ IC50 (nM) | Reference |

| 2-((1H-pyrazol-3-yl)acetamido)-1H-benzo[d]imidazole-5-carbonitrile | A 2-amidobenzimidazole with a 5-cyano substituent | 98.6 | mdpi.com |

This table presents data for a structurally related compound to illustrate the potential activity of the benzimidazole scaffold, as specific data for this compound is not available.

Other Enzyme Systems Modulated by Benzimidazole Derivatives